

## statistical analysis of data from 3,7-Dimethylfumarate studies

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of Dimethyl Fumarate for Researchers and Drug Development Professionals

#### Introduction

Dimethyl fumarate (DMF) is an oral therapeutic agent approved for the treatment of relapsing forms of multiple sclerosis (MS). Its efficacy and safety profile have been established in several large-scale clinical trials. This guide provides a comprehensive comparison of DMF with other commonly used disease-modifying therapies (DMTs) for MS, supported by experimental data from pivotal studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DMF.

### **Comparative Efficacy of Dimethyl Fumarate**

The clinical efficacy of Dimethyl fumarate has been demonstrated in several key Phase 3 clinical trials, including DEFINE, CONFIRM, and its long-term extension study, ENDORSE. These studies have shown a consistent reduction in the annualized relapse rate (ARR) and a favorable impact on disease progression.

# Table 1: Comparison of Annualized Relapse Rate (ARR) - Dimethyl Fumarate vs. Alternatives



| Treatmen<br>t<br>Comparis<br>on | Study/An<br>alysis                                  | ARR for<br>Dimethyl<br>Fumarate | ARR for<br>Comparat<br>or | Relative<br>Risk<br>Reductio<br>n with<br>DMF | p-value | Citation(s<br>) |
|---------------------------------|-----------------------------------------------------|---------------------------------|---------------------------|-----------------------------------------------|---------|-----------------|
| vs.<br>Placebo                  | Integrated<br>analysis of<br>DEFINE/C<br>ONFIRM     | 0.19<br>(model-<br>based)       | 0.30<br>(model-<br>based) | 37%                                           | <0.001  | [1]             |
| vs.<br>Glatiramer<br>Acetate    | Matching-<br>adjusted<br>indirect<br>compariso<br>n | -                               | -                         | 24%                                           | 0.0474  | [2][3]          |
| vs.<br>Teriflunomi<br>de        | Nationwide<br>Cohort<br>Study                       | 0.09                            | 0.16                      | 42%                                           | <0.001  | [4]             |
| vs.<br>Teriflunomi<br>de        | NeuroTran<br>sData MS<br>Registry                   | 0.33<br>(unadjuste<br>d)        | 0.41<br>(unadjuste<br>d)  | 23.7%                                         | -       | [5]             |
| vs.<br>Fingolimod               | 24-month<br>follow-up<br>study                      | -                               | -                         | No<br>significant<br>difference               | -       | [6]             |
| vs.<br>Fingolimod               | Matched<br>cohort<br>analysis                       | -                               | -                         | No<br>significant<br>difference               | 0.86    | [7]             |

Table 2: Comparison of Disability Progression - Dimethyl Fumarate vs. Alternatives



| Treatme<br>nt<br>Compar<br>ison  | Study/A<br>nalysis                      | Outcom<br>e<br>Measur<br>e                                | Result<br>for<br>Dimethy<br>I<br>Fumarat<br>e | Result<br>for<br>Compar<br>ator         | Hazard<br>Ratio/O<br>dds<br>Ratio<br>(95% CI) | p-value | Citation<br>(s) |
|----------------------------------|-----------------------------------------|-----------------------------------------------------------|-----------------------------------------------|-----------------------------------------|-----------------------------------------------|---------|-----------------|
| vs.<br>Glatiram<br>er<br>Acetate | Matching -adjusted indirect comparis on | 12-week<br>confirme<br>d<br>disability<br>progressi<br>on | -                                             | -                                       | 0.59<br>(0.46–<br>0.76)                       | <0.0001 | [2][3]          |
| vs.<br>Terifluno<br>mide         | Nationwi<br>de<br>Cohort<br>Study       | EDSS<br>score<br>worsenin<br>g                            | No<br>significan<br>t<br>differenc<br>e       | No<br>significan<br>t<br>differenc<br>e | -                                             | -       | [4]             |
| vs.<br>Fingolim<br>od            | Matched<br>cohort<br>analysis           | 1-year confirme d disability worsenin g                   | -                                             | -                                       | 0.9 (0.6–<br>1.6)                             | 0.80    | [7]             |

### **Safety and Tolerability Profile**

The safety profile of Dimethyl fumarate is well-characterized, with the most common adverse events being flushing and gastrointestinal issues.

# **Table 3: Discontinuation Rates and Common Adverse Events**



| Treatmen<br>t<br>Comparis<br>on | Study/An<br>alysis            | Discontin<br>uation<br>Rate<br>(DMF)             | Discontin<br>uation<br>Rate<br>(Compara<br>tor)  | Reason<br>for<br>Discontin<br>uation<br>(DMF) | Reason<br>for<br>Discontin<br>uation<br>(Compara<br>tor) | Citation(s<br>) |
|---------------------------------|-------------------------------|--------------------------------------------------|--------------------------------------------------|-----------------------------------------------|----------------------------------------------------------|-----------------|
| vs.<br>Fingolimod               | 24-month follow-up            | Higher with DMF                                  | Lower with Fingolimod                            | Intolerabilit<br>y                            | -                                                        | [6]             |
| vs.<br>Fingolimod               | Matched<br>cohort<br>analysis | 19% (at 1<br>year)                               | 13% (at 1<br>year)                               | -                                             | -                                                        | [7]             |
| vs.<br>Teriflunomi<br>de        | Nationwide<br>Cohort<br>Study | 10.2% (due<br>to<br>breakthrou<br>gh<br>disease) | 22.1% (due<br>to<br>breakthrou<br>gh<br>disease) | -                                             | -                                                        | [4]             |
| General                         | ESTEEM<br>Study               | 24%                                              | -                                                | Adverse events (most common: GI issues)       | -                                                        | [8]             |

### **Experimental Protocols**

# General Protocol for Phase 3 Relapsing-Remitting MS Clinical Trials (based on DEFINE/CONFIRM)

A typical Phase 3, multicenter, randomized, double-blind, placebo-controlled study for a new oral therapy in relapsing-remitting multiple sclerosis (RRMS) follows a structured protocol.[9] [10][11]

 Objective: To evaluate the efficacy and safety of the investigational drug compared to placebo over a specified period (e.g., 24 months).[9]



- Patient Population: Patients aged 18-55 years with a confirmed diagnosis of RRMS
  according to the McDonald criteria and who have experienced at least one relapse in the
  year prior to randomization.[12]
- Study Design: Participants are randomized to receive the investigational drug at a specified dose (e.g., Dimethyl fumarate 240 mg twice daily) or a matching placebo.[1] In some studies, an active comparator arm may be included.[2][3]
- Primary Endpoint: The primary outcome is typically the annualized relapse rate (ARR) at the end of the study period.[10]
- Secondary Endpoints: These often include the time to confirmed disability progression (as measured by the Expanded Disability Status Scale - EDSS), the number of new or newly enlarging T2-hyperintense lesions, and the number of gadolinium-enhancing lesions on brain MRI scans.[13][14]
- Assessments: Clinical assessments, including neurological examinations and EDSS scoring, are performed at baseline and at regular intervals throughout the study. Brain MRI scans are typically conducted at baseline and at specified time points (e.g., 6, 12, and 24 months).
   Safety monitoring includes the recording of adverse events, laboratory tests, and vital signs.
   [13][14]
- Statistical Analysis: The primary analysis for ARR is often performed using a negative binomial regression model, adjusting for baseline characteristics. Time-to-event analyses, such as Cox proportional hazards models, are used for disability progression.[4]

## Signaling Pathways and Experimental Workflows Mechanism of Action: Nrf2 and NF-kB Signaling Pathways

Dimethyl fumarate and its active metabolite, monomethyl fumarate, are thought to exert their therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-kB) pathway.[15][16][17][18][19] [20]





Click to download full resolution via product page





Click to download full resolution via product page

### **Experimental Workflow: Phase 3 Clinical Trial**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy of Dimethyl Fumarate in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Comparative effectiveness of delayed-release dimethyl fumarate versus glatiramer acetate in multiple sclerosis patients: results of a matching-adjusted indirect comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of teriflunomide and dimethyl fumarate: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overall and patient-specific comparative effectiveness of dimethyl fumarate versus teriflunomide: A novel approach to precision medicine applied to the German NeuroTrans Data Multiple Sclerosis Registry PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and discontinuation of dimethyl fumarate and fingolimod in clinical practice at 24-month follow-up PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of dimethyl fumarate and fingolimod in relapsing–remitting multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Safety and Effectiveness of Dimethyl Fumarate in Patients with Multiple Sclerosis Treated in Routine Medical Practice: Final Analysis of the ESTEEM Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 10. Clinical Trials 101 Above MS™ [abovems.com]
- 11. nationalmssociety.org [nationalmssociety.org]
- 12. Multiple sclerosis clinical decision support system based on projection to reference datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OPTIMISE: MS study protocol: a pragmatic, prospective observational study to address the need for, and challenges with, real world pharmacovigilance in multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]



- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of the Nrf2/HO-1 signaling pathway by dimethyl fumarate ameliorates complete Freund's adjuvant-induced arthritis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [statistical analysis of data from 3,7-Dimethylfumarate studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600370#statistical-analysis-of-data-from-3-7dimethylfumarate-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com